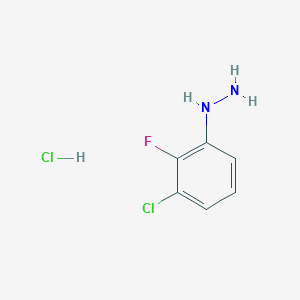

3-Chloro-2-fluorophenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYLYPMRIHFEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648649 | |

| Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-75-1 | |

| Record name | Hydrazine, (3-chloro-2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-2-fluorophenylhydrazine hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development who may utilize this compound as a key starting material or intermediate in the synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

This compound is a substituted phenylhydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the construction of indole ring systems found in many biologically active molecules. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClFN₂ · HCl | [1] |

| Molecular Weight | 197.04 g/mol | [2] |

| Appearance | White solid crystalline powder | [1] |

| Melting Point | Approximately 160-165 °C | [1] |

| Solubility | Soluble in water; insoluble in non-polar solvents like petroleum ether and ether. | [1] |

Experimental Protocols

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.

Solubility Assessment

The solubility of a hydrochloride salt is a critical parameter in drug development, influencing its formulation and bioavailability. A common method for determining solubility is the shake-flask method.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, various buffers) in a conical flask.

-

The flask is sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to settle, and a sample is withdrawn and centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.

-

This process is repeated with different solvents to determine the solubility profile.

Synthesis and Application in Drug Discovery

This compound is a key precursor in the synthesis of various heterocyclic compounds, most notably indoles, via the Fischer indole synthesis. This reaction is a cornerstone in the development of numerous pharmaceuticals.

General Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from 3-chloro-2-fluoroaniline.[1]

References

An In-depth Technical Guide to 3-Chloro-2-fluorophenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

This compound is a substituted phenylhydrazine salt. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its downstream products.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 517920-75-1 | [1][2] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [1][2] |

| Molecular Weight | 197.04 g/mol | [1][2] |

| Appearance | White to pink or beige-brown powder | [1] |

| Melting Point | 195-200 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 3-Chloro-2-fluoroaniline

Figure 2: Workflow for the diazotization of 3-Chloro-2-fluoroaniline.

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-2-fluoroaniline.

-

Add a mixture of concentrated hydrochloric acid and water, and stir until the aniline salt is fully dissolved.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 3-chloro-2-fluorobenzenediazonium chloride is used directly in the next step.

Step 2: Reduction of the Diazonium Salt

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 4. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 5. scite.ai [scite.ai]

Synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride from 3-chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research, from 3-chloro-2-fluoroaniline. The described synthesis is a robust two-step process involving diazotization of the aniline precursor followed by reduction of the resulting diazonium salt. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in laboratory-scale production.

Overview of the Synthetic Pathway

The conversion of 3-chloro-2-fluoroaniline to this compound proceeds via two primary chemical transformations:

-

Diazotization: The primary aromatic amine, 3-chloro-2-fluoroaniline, is reacted with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3-chloro-2-fluorobenzenediazonium chloride salt.[1][2][3] This intermediate is highly reactive and is typically used immediately in the subsequent step without isolation.[3]

-

Reduction: The diazonium salt is then reduced to the desired phenylhydrazine derivative. Various reducing agents can be employed for this transformation, with stannous chloride in the presence of hydrochloric acid being a common and effective choice.[4][5] Other reducing systems, such as sodium sulfite or sodium bisulfite, can also be utilized.[1][6] The final product is isolated as its hydrochloride salt, which often improves stability and ease of handling.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a closely related isomer, (4-chloro-2-fluorophenyl)hydrazine hydrochloride. This data provides a benchmark for the expected yield and purity of the target compound, this compound.

| Parameter | Value | Reference |

| Purity | 97.2% | [7] |

| Yield | 97.2% | [7] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of substituted phenylhydrazines.[4][5] Researchers should conduct a thorough risk assessment prior to performing any experimental work.

Materials and Equipment

-

Reactants: 3-chloro-2-fluoroaniline, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Solvents: Deionized water, Ethanol

-

Equipment: Jacketed reaction vessel with overhead stirrer, Thermometer, Dropping funnel, Beaker, Buchner funnel, Filtration flask, pH meter/paper, Ice bath.

Step-by-Step Synthesis Protocol

Step 1: Diazotization of 3-chloro-2-fluoroaniline

-

In a jacketed reaction vessel equipped with an overhead stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid in deionized water.

-

Cool the acidic solution to 0-5 °C using an ice bath.

-

Slowly add 3-chloro-2-fluoroaniline to the cold acid solution with continuous stirring to form a fine slurry of the aniline hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry via a dropping funnel, maintaining the internal temperature between 0 °C and 5 °C. The rate of addition should be controlled to prevent a rise in temperature due to the exothermic nature of the reaction.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the 3-chloro-2-fluorobenzenediazonium chloride solution. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Reduction of the Diazonium Salt and Isolation of the Product

-

In a separate large reaction vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the reduction mixture is maintained below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The this compound will precipitate out of the solution as a solid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified this compound product under vacuum at a low temperature to a constant weight.

Visualizations

Synthetic Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. scite.ai [scite.ai]

- 5. prepchem.com [prepchem.com]

- 6. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

Technical Guide: Properties and Applications of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride, identified by CAS number 517920-75-1, is a substituted phenylhydrazine derivative that serves as a critical intermediate in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the properties, synthesis applications, and biological relevance of molecules derived from this precursor, with a focus on experimental details to support research and development endeavors.

Chemical and Physical Properties

The fundamental properties of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 517920-75-1 | |

| IUPAC Name | (3-chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Synonyms | 2-Fluoro-3-chlorophenylhydrazine hydrochloride, 1-(3-chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Molecular Formula | C₆H₇Cl₂FN₂ | |

| Molecular Weight | 197.04 g/mol | |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Applications in Organic Synthesis

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride is a key precursor in the synthesis of complex heterocyclic structures, most notably indole and pyrazole derivatives. These scaffolds are of high interest in drug discovery due to their prevalence in biologically active molecules.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride is an ideal substrate for creating indoles with specific substitutions on the benzene ring, which can significantly influence their pharmacological properties.

This protocol outlines the synthesis of a tetracyclic indole derivative, a core structure in compounds targeting serotonin receptors.[2]

Step A: Hydrazine Formation

-

This step is assumed to have been carried out to produce the starting material, (3-Chloro-2-fluorophenyl)hydrazine hydrochloride.

Step B: Cyclization

-

A solution of (3-chloro-2-fluorophenyl)hydrazine hydrochloride (3.35 g, 17.0 mmol) and 4-piperidone hydrochloride monohydrate (2.6 g, 17.0 mmol) is prepared in isopropanol (50.0 mL).

-

The reaction mixture is stirred at 20°C.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, a substituted tetrahydro-1H-pyrido[4,3-b]indole, is isolated.

Note: The patent provides a general scheme, and further optimization of reaction time and purification methods may be required.

Pyrazole Synthesis

Substituted pyrazoles are another class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. (3-Chloro-2-fluorophenyl)hydrazine hydrochloride can be used in condensation reactions to form the pyrazole ring.

This protocol details the synthesis of a substituted pyrazole that can serve as a precursor for more complex molecules, such as Factor XIa inhibitors.[3]

-

A suspension of (3-chloro-2-fluorophenyl)hydrazine hydrochloride (0.500 g, 2.54 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.472 g, 2.79 mmol), and triethylamine (0.707 mL, 5.08 mmol) is prepared in ethanol (2.54 mL).

-

The reaction mixture is heated to 85°C.

-

The reaction is monitored, and after 4.5 hours, it is stopped and cooled to room temperature.

-

The product, Ethyl 5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylate, is then isolated and purified.

Biological Significance and Experimental Evaluation

Derivatives of (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have been investigated for their potential as therapeutic agents targeting a variety of biological pathways.

Serotonin Receptor Modulation

Substituted tetrahydro-1H-pyrido[4,3-b]indoles, synthesized from the title compound, are known to interact with serotonin receptors and have potential applications in treating disorders related to this system.[2]

This assay is used to assess the effect of compounds on food consumption, a behavior modulated by the serotonin system.[4]

-

Animal Model: Fischer 344 rats are used.

-

Training: The rats are trained on a fixed ratio three (FR3) response paradigm, where they must press a bar three consecutive times to receive a food pellet.

-

Dosing: The test compound is administered orally to the rats.

-

Monitoring: The number of bar presses is monitored electronically throughout the dark cycle, which is the most active feeding period for rats.

-

Analysis: A reduction in the number of bar presses compared to a control group indicates that the compound may reduce food consumption.

Factor XIa Inhibition

Pyrazole derivatives synthesized from (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have been explored as inhibitors of Factor XIa, a key enzyme in the coagulation cascade, making them potential anticoagulant agents for the treatment of thromboembolic disorders.[3]

A typical in vitro assay to measure the inhibition of Factor XIa would involve the following steps:

-

Reagents: Human Factor XIa, a fluorogenic or chromogenic substrate for Factor XIa, and a suitable buffer (e.g., Tris-HCl with salts and a carrier protein).

-

Procedure: a. The test compound is serially diluted in the assay buffer. b. A fixed concentration of Factor XIa is incubated with the various concentrations of the test compound for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). c. The enzymatic reaction is initiated by the addition of the fluorogenic or chromogenic substrate. d. The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance.

-

Data Analysis: The rate of reaction at each compound concentration is compared to the rate of the uninhibited enzyme. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is then calculated.

Autotaxin Inhibition

Compounds derived from (3-Chloro-2-fluorophenyl)hydrazine hydrochloride have also been investigated as inhibitors of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA).[1] LPA is a signaling molecule implicated in various pathological processes, including cancer and inflammation.

An assay to determine the inhibitory activity of a compound against autotaxin would typically follow these steps:

-

Reagents: Recombinant human autotaxin, a substrate such as lysophosphatidylcholine (LPC), and a detection reagent to quantify the product (e.g., choline, which can be measured using a choline oxidase-coupled reaction).

-

Procedure: a. The test compound is prepared in a series of dilutions. b. Autotaxin and the test compound are pre-incubated in an appropriate assay buffer. c. The enzymatic reaction is started by adding the LPC substrate. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., colorimetric or fluorometric).

-

Data Analysis: The activity of autotaxin in the presence of the inhibitor is compared to the activity of the enzyme alone. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.

Conclusion

(3-Chloro-2-fluorophenyl)hydrazine hydrochloride (CAS 517920-75-1) is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its utility in the Fischer indole synthesis and pyrazole formation allows for the creation of diverse molecular scaffolds that can be further elaborated to target a range of biological pathways. The detailed experimental protocols provided in this guide for both the synthesis and biological evaluation of derived compounds are intended to facilitate further research and development in this promising area of medicinal chemistry. As with all chemical research, appropriate safety precautions should be taken when handling this compound and its derivatives.

References

- 1. WO2015048301A1 - Autotaxin inhibitor compounds - Google Patents [patents.google.com]

- 2. US20070027178A1 - Substituted tetrahydro-1H-pyrido[4,3-b]indoles as serotonin receptors agonists and antagonists - Google Patents [patents.google.com]

- 3. WO2013022818A1 - Novel macrocycles as factor xia inhibitors - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Purity Analysis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for the purity analysis of 3-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, and details analytical techniques for their identification and quantification, and offers protocols to ensure the quality and consistency of this critical raw material.

Introduction

This compound (C₆H₆ClFN₂·HCl) is a substituted phenylhydrazine derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The purity of this starting material is paramount, as impurities can directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-faceted approach to purity analysis, incorporating chromatographic and spectroscopic techniques to provide a comprehensive impurity profile.

Potential Impurities

The impurity profile of this compound can be influenced by the synthetic route and storage conditions. Common impurities may include starting materials, intermediates, by-products of the manufacturing process, and degradation products. A typical synthesis involves the diazotization of 3-chloro-2-fluoroaniline followed by reduction.

Potential Process-Related Impurities:

-

Starting Material: 3-Chloro-2-fluoroaniline

-

Positional Isomers: Isomers of this compound (e.g., 2-Chloro-3-fluorophenylhydrazine hydrochloride, 4-Chloro-2-fluorophenylhydrazine hydrochloride) which can arise from impurities in the aniline starting material.

-

By-products: Compounds formed from incomplete reactions or side reactions during the diazotization or reduction steps.

-

Residual Solvents: Solvents used during the synthesis and purification process.

Potential Degradation Products:

-

Oxidation products

-

Hydrolysis products

A logical diagram illustrating a hypothetical impurity profile is presented below.

Caption: Hypothetical Impurity Profile

Analytical Methodologies for Purity Assessment

A combination of analytical techniques is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful technique for the separation and quantification of the main component and its organic impurities. A well-developed HPLC method can effectively separate positional isomers and other related substances.

Experimental Protocol: HPLC Purity Determination

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to a final concentration of approximately 1 mg/mL. |

Data Presentation: Example HPLC Purity Data

| Compound | Retention Time (min) | Area (%) | Specification |

| 3-Chloro-2-fluorophenylhydrazine HCl | 12.5 | 99.5 | ≥ 99.0% |

| Impurity A (Positional Isomer) | 11.8 | 0.15 | ≤ 0.2% |

| Impurity B (Starting Material) | 8.2 | 0.10 | ≤ 0.15% |

| Unknown Impurity 1 | 14.1 | 0.08 | ≤ 0.1% |

| Unknown Impurity 2 | 15.3 | 0.05 | ≤ 0.1% |

| Total Impurities | 0.38 | ≤ 1.0% |

The following diagram illustrates a general workflow for HPLC analysis.

Key intermediates in the synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorophenylhydrazine Hydrochloride: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to this compound, a crucial building block in pharmaceutical research and development. This document details the key intermediates, presents quantitative data for each synthetic step, and offers detailed experimental protocols. A logical workflow of the synthesis is also provided through a Graphviz diagram.

The synthesis of this compound is a multi-step process that begins with the fluorination of a dichloronitrobenzene derivative, followed by reduction of the nitro group to an aniline, and finally, conversion of the aniline to the target phenylhydrazine hydrochloride. Careful control of reaction conditions is critical to ensure high yield and purity of the final product.

Key Intermediates and Synthesis Pathway

The primary synthetic route involves two key intermediates:

-

3-Chloro-2-fluoronitrobenzene

-

3-Chloro-2-fluoroaniline

The overall transformation can be visualized as follows:

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each key step in the synthesis.

| Step | Reactant | Product | Catalyst/Reagent | Yield | Purity | Reference |

| 1. Fluorination | 2,3-Dichloronitrobenzene | 3-Chloro-2-fluoronitrobenzene | KF, (CH₃)₄NCl | 87.6% | 99.6% | [1] |

| 2. Reduction | 3-Chloro-2-fluoronitrobenzene | 3-Chloro-2-fluoroaniline | Pt/C, H₂ | >94% | >99.5% | [2] |

| 3. Diazotization & Reduction to Hydrazine | 3-Chloro-2-fluoroaniline | This compound | NaNO₂/HCl, then SnCl₂ | ~75% | N/A | [3] |

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-fluoronitrobenzene

This procedure details the nucleophilic aromatic substitution of a chlorine atom with fluorine.

Materials:

-

2,3-Dichloronitrobenzene (500 g, 2.08 mol)

-

Potassium fluoride (KF) (112 g, 1.93 mol)

-

Tetramethylammonium chloride (6.6 g, 0.06 mol)

-

Four-necked flask equipped with a stirrer, thermometer, and condenser

Procedure:

-

Add 500 g of 2,3-dichloronitrobenzene to the four-necked flask and heat to 140°C.

-

Add 112 g of potassium fluoride to the reaction system and perform vacuum dehydration at 140-150°C for 3 hours.

-

After dehydration, raise the temperature to 140°C and slowly add 6.6 g of tetramethylammonium chloride between 150 and 160°C.

-

Adjust the reaction temperature to 165±5°C and continue the reaction for 8 hours.

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Wash the mixture with deionized water.

-

Separate the organic phase and recover 100 g of unreacted 2,3-dichloronitrobenzene by distillation.

-

The final product, 240 g of 3-chloro-2-fluoronitrobenzene, is obtained with a purity of 99.6% and a yield of 87.6%.[1]

Step 2: Synthesis of 3-Chloro-2-fluoroaniline

This step involves the reduction of the nitro group to an amine.

Materials:

-

3-Chloro-2-fluoronitrobenzene

-

1% Platinum on Carbon (Pt/C) catalyst

-

Hydrogen gas (H₂)

-

High-pressure reactor

Procedure:

-

Weigh the 3-chloro-2-fluoronitrobenzene and the 1% Pt/C catalyst in a mass ratio of (200-400):1.[2]

-

Place the reactants in a high-pressure reactor.

-

React for 1-10 hours at a temperature of 50-100°C under a hydrogen atmosphere of 0.1-5 MPa.[2]

-

This process results in a high conversion rate, with a yield of over 94% and purity of over 99.5%.[2]

Alternative Reduction using Raney Nickel: A solution of a similar compound, 3-chloro-2,4-difluoronitrobenzene (0.155 mol), in 70 ml of methanol can be hydrogenated in a reactor with 180 ml of a methanol/water mixture (66/34 by volume) and 300 mg of Raney nickel at 60°C and a constant pressure of 2.2×10⁶ Pa.[4] This method also achieves high yields.

Step 3: Synthesis of this compound

This final step converts the aniline to the corresponding hydrazine hydrochloride through diazotization followed by reduction.[3][5]

Materials:

-

3-Chloro-2-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂) or Sodium sulfite (Na₂SO₃)

Procedure:

-

Diazotization:

-

Dissolve 3-chloro-2-fluoroaniline in concentrated hydrochloric acid and water, then cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[6]

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Slowly add the cold diazonium salt solution to the reducing agent solution while stirring vigorously and maintaining a low temperature.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by filtration.

-

Wash the solid with a small amount of cold water or an appropriate solvent to remove impurities.

-

Dry the product under vacuum.

-

A similar method involves reacting 3-chloro-2-fluoroaniline with hydrazine in a suitable solvent, followed by acidification to obtain the hydrochloride salt.[5]

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the cited literature for more specific details and safety precautions. The provided protocols are intended for informational purposes and should be adapted and optimized based on laboratory conditions and scale.

References

- 1. 3-CHLORO-2-FLUORONITROBENZENE | 2106-49-2 [chemicalbook.com]

- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in 3-Chloro-2-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in 3-Chloro-2-fluorophenylhydrazine hydrochloride, a versatile building block in modern medicinal chemistry. The strategic placement of the chloro and fluoro substituents on the phenyl ring significantly influences the nucleophilicity and reactivity of the hydrazine group, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This document details the key reactions, including the Fischer indole synthesis and pyrazole formation, providing experimental protocols and quantitative data where available. The content is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthetic utility of this important intermediate.

Introduction

This compound is a substituted aromatic hydrazine that has garnered significant interest in the pharmaceutical industry. The hydrazine functional group (-NHNH2) is a potent nucleophile and a key synthon for the construction of various nitrogen-containing heterocycles, which form the core scaffolds of many biologically active molecules. The presence of an electron-withdrawing chlorine atom at the 3-position and a highly electronegative fluorine atom at the 2-position of the phenyl ring modulates the electron density of the hydrazine moiety, thereby influencing its reactivity and the stability of reaction intermediates. This guide explores the characteristic reactions of the hydrazine group in this specific molecule, with a focus on its application in the synthesis of indoles and pyrazoles, two privileged structures in drug discovery.

Core Reactivity of the Hydrazine Moiety

The reactivity of the hydrazine moiety in this compound is primarily centered around the nucleophilic character of the terminal nitrogen atom. This allows it to readily participate in condensation reactions with carbonyl compounds and engage in cyclization reactions to form stable heterocyclic rings.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the indole ring.[1]

The general workflow for the Fischer Indole Synthesis is depicted below:

Caption: General workflow of the Fischer Indole Synthesis.

-

Hydrazone Formation:

-

Dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until the formation of the phenylhydrazone is complete (monitored by TLC).

-

In some cases, the hydrazone precipitates from the solution and can be isolated by filtration. Often, the reaction mixture is carried forward to the next step without isolation.

-

-

Indolization:

-

To the solution or suspension of the phenylhydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, or Lewis acids like zinc chloride.[1]

-

Heat the reaction mixture to a temperature ranging from 80 °C to 180 °C, depending on the reactivity of the substrates and the catalyst used.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The crude indole product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

-

To provide an indication of expected yields, data from the Fischer indole synthesis with structurally related substituted phenylhydrazines are presented in the table below. It is important to note that the electronic effects of the 3-chloro and 2-fluoro substituents will influence the actual yields for reactions with the target compound.

| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | High | [2] |

| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Nitroindolenines | - | [2] |

| Phenylhydrazine | Heptan-2-one | 2-Methyl-3-butylindole | 38% | [3] |

| Phenylhydrazine | Methyl isopropyl ketone | 2,3,3-Trimethylindolenine | 91.6% | [3] |

Pyrazole Synthesis

The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental and efficient method for the synthesis of pyrazoles.[4] The hydrazine moiety in this compound can react with β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to form substituted pyrazole rings. This reaction typically proceeds via a condensation-cyclization mechanism.

The logical flow for the synthesis of pyrazoles is as follows:

Caption: Logical flow for the synthesis of pyrazoles.

A general protocol for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds can be adapted for this compound.[4]

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Add this compound (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid) if the reaction is not conducted in an acidic solvent. The reaction is typically carried out at a pH of 0 to 6.9.[4]

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from a few hours to overnight.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, remove the solvent under reduced pressure.

-

Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The following table presents yield data for pyrazole synthesis using various substituted hydrazines and dicarbonyl compounds, which can serve as a reference for reactions involving this compound.

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Hydrazine | 1,1,3,3-Tetraethoxypropane | Pyrazole | - | [4] |

| Hydrazine Derivatives | β-Diketone | Two regioisomers of pyrazole | - | [2] |

Influence of Substituents on Reactivity

The chloro and fluoro substituents on the phenyl ring of this compound play a critical role in modulating the reactivity of the hydrazine moiety.

-

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity. This reduces the electron density on the phenyl ring and, by extension, on the nitrogen atom attached to the ring (Nα). This decrease in electron density makes the Nα less nucleophilic. Consequently, the terminal nitrogen (Nβ) becomes the primary site of nucleophilic attack. The overall electron-withdrawing nature of the substituted ring can influence the rate of both the initial condensation with carbonyl compounds and the subsequent cyclization steps.

-

Steric Effects: The fluorine atom at the 2-position (ortho to the hydrazine group) can exert a steric hindrance effect, which may influence the approach of bulky reagents to the hydrazine moiety. This steric factor can play a role in the regioselectivity of certain reactions.

A diagram illustrating the electronic influence of the substituents is provided below:

Caption: Electronic effects of substituents on the hydrazine moiety.

Applications in Drug Development

The indole and pyrazole scaffolds synthesized from this compound are of significant interest in drug discovery due to their wide range of biological activities.

-

Indole Derivatives: Indole-containing molecules are known to exhibit anticancer, anti-inflammatory, and antiviral properties, among others. The ability to introduce specific substituents on the indole ring via the Fischer synthesis, starting from tailored phenylhydrazines, is a powerful tool for structure-activity relationship (SAR) studies.

-

Pyrazole Derivatives: Pyrazoles are core components of numerous approved drugs, including celecoxib (an anti-inflammatory agent) and various kinase inhibitors used in oncology. The synthetic accessibility of diverse pyrazoles from substituted hydrazines makes them attractive targets for the development of new therapeutic agents.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of medicinally relevant heterocyclic compounds. The hydrazine moiety's inherent nucleophilicity, modulated by the electronic and steric effects of the chloro and fluoro substituents, allows for its effective participation in key synthetic transformations like the Fischer indole synthesis and pyrazole formation. This guide has provided a foundational understanding of its reactivity, along with general experimental protocols that can be adapted for specific synthetic targets. Further exploration and optimization of reaction conditions with this specific reagent are warranted to fully exploit its potential in the development of novel pharmaceutical agents.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 4. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Applications of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylhydrazine hydrochloride is a valuable substituted hydrazine derivative primarily employed as a key building block in the synthesis of complex heterocyclic compounds. Its principal application lies in the Fischer indole synthesis, a robust and widely utilized method for constructing the indole nucleus. The strategic placement of chloro and fluoro substituents on the phenyl ring makes this reagent particularly useful for creating indole derivatives with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its role in organic synthesis, focusing on the Fischer indole synthesis, and presents a representative experimental protocol, quantitative data for analogous reactions, and potential applications of the resulting products.

Introduction

Substituted indoles are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and versatile methods for the preparation of these crucial heterocyclic systems.[1] this compound serves as a specialized precursor in this reaction, enabling the synthesis of indoles with a unique 7-chloro-8-fluoro substitution pattern. These halogenated indoles are of significant interest to drug discovery programs due to the often-favorable influence of halogens on pharmacokinetic and pharmacodynamic properties.

Core Application: The Fischer Indole Synthesis

The primary application of this compound is its use in the Fischer indole synthesis to produce 7-chloro-8-fluoro-substituted indoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or a ketone.[1]

General Reaction Scheme

The overall transformation can be depicted as follows:

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds with 3-Chloro-2-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrazole and indole derivatives using 3-Chloro-2-fluorophenylhydrazine hydrochloride as a key starting material. The synthesized heterocyclic compounds, particularly those bearing fluorine and chlorine atoms, are of significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-disubstituted-1H-pyrazoles

The Knorr pyrazole synthesis and related condensations are versatile methods for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines. This protocol describes the synthesis of 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole and 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol.

Experimental Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

This procedure details the reaction of this compound with acetylacetone.

Materials:

-

This compound

-

Acetylacetone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL/mmol of hydrazine).

-

To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(3-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol

This procedure details the reaction of this compound with ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Sodium Ethoxide

-

Hydrochloric acid (1M)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add this compound (1.0 eq) portion-wise at 0 °C.

-

Stir the mixture for 15 minutes, then add ethyl acetoacetate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from ethanol or purified by column chromatography (Dichloromethane/Methanol) to yield pure 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol.

Quantitative Data (Representative)

| Compound | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1-(3-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | Acetic Acid | 3 | 85-95 | 78-82 |

| 1-(3-Chloro-2-fluorophenyl)-5-methyl-1H-pyrazol-3-ol | Ethyl Acetoacetate | Ethanol | 7 | 80-90 | 155-160 |

Note: Yields and melting points are representative and may vary based on experimental conditions and scale.

Synthesis of 4-Chloro-5-fluoro-2,3-disubstituted-1H-indoles

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-2,3-dimethyl-1H-indole

This procedure details the Fischer indole synthesis using this compound and butan-2-one.

Materials:

-

This compound

-

Butan-2-one (Methyl Ethyl Ketone)

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in toluene.

-

Add butan-2-one (1.2 eq) and stir the mixture at room temperature for 30 minutes to form the hydrazone.

-

Add the acid catalyst, such as polyphosphoric acid (10 eq by weight) or anhydrous zinc chloride (2.0 eq).

-

Heat the reaction mixture to 80-100 °C for 2-5 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture and quench by carefully adding ice-water.

-

Basify the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Hexane/Ethyl acetate) to obtain 4-chloro-5-fluoro-2,3-dimethyl-1H-indole.

Quantitative Data (Representative)

| Compound | Ketone | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4-Chloro-5-fluoro-2,3-dimethyl-1H-indole | Butan-2-one | PPA | 4 | 70-85 | 110-115 |

| 7-Chloro-8-fluoro-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Acetic Acid | 5 | 75-90 | 130-135 |

Note: Yields and melting points are representative and may vary based on experimental conditions and scale.

Potential Biological Activities and Signaling Pathways

Halogenated heterocyclic compounds, particularly those containing pyrazole and indole scaffolds, are known to exhibit a wide range of biological activities. The presence of chloro and fluoro substituents on the phenyl ring of the synthesized compounds may enhance their lipophilicity and ability to interact with biological targets.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole and indole are known to possess significant antibacterial and antifungal properties.[1] The mechanism of action for many antimicrobial azoles involves the inhibition of enzymes crucial for microbial survival, such as lanosterol 14α-demethylase in fungi, which is a key enzyme in the ergosterol biosynthesis pathway. Disruption of this pathway leads to a compromised cell membrane and ultimately cell death. Indole derivatives can exhibit antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with bacterial signaling pathways.[2][3]

Signaling Pathway Visualization

The following diagram illustrates a generalized mechanism of action for azole antifungals, which could be a potential pathway for the novel pyrazole derivatives.

Caption: Generalized mechanism of azole antifungal agents.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis of pyrazole and indole derivatives.

Caption: General workflow for pyrazole synthesis.

Caption: General workflow for Fischer indole synthesis.

References

The Versatile Role of 3-Chloro-2-fluorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry

Introduction: 3-Chloro-2-fluorophenylhydrazine hydrochloride has emerged as a critical building block for medicinal chemists, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy. This application note details the use of this compound in the synthesis of potent kinase inhibitors, providing experimental protocols and biological data for researchers in drug discovery and development.

Application in Kinase Inhibitor Synthesis: ALK5 Inhibitors

A significant application of this compound is in the synthesis of activin-like kinase 5 (ALK5) inhibitors. ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key signaling protein implicated in various fibrotic diseases and cancer. Inhibition of ALK5 is a promising therapeutic strategy, and the indole and carbazole scaffolds, readily accessible through the Fischer indole synthesis using substituted phenylhydrazines, have proven to be effective pharmacophores.

Synthesis of 2-amino-8-chloro-7-fluoro-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carboxamide

A notable example is the synthesis of 2-amino-8-chloro-7-fluoro-N,N-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carboxamide, a potent ALK5 inhibitor. The key step in this synthesis is the Fischer indole synthesis, which involves the reaction of this compound with a suitable ketone to construct the carbazole core.

Experimental Workflow:

Application Notes and Protocols: Preparation and Evaluation of Biologically Active Phenylhydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazones are a versatile class of organic compounds characterized by the C=N-NH- moiety, formed by the condensation of phenylhydrazine with aldehydes or ketones. This structural motif imparts a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. Phenylhydrazone derivatives have demonstrated significant potential as anticancer, antibacterial, antifungal, and antioxidant agents. Their therapeutic efficacy often stems from their ability to interact with various biological targets, including enzymes and signaling pathways crucial for cell survival and proliferation. These notes provide detailed protocols for the synthesis and biological evaluation of phenylhydrazone derivatives, along with a summary of their quantitative biological data and an overview of their mechanisms of action.

Data Presentation

Table 1: Anticancer Activity of Phenylhydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 5m | HepG2 | Not specified (potential agent) | Not specified | [1] |

| 9k | HT-29 | 14.3 | c-Met inhibitor | [2] |

| MCF-7 | 4.7 | c-Met inhibitor | [2] | |

| MOLT-4 | 1.7 | c-Met inhibitor | [2] | |

| Penzonemycin A (1) | SF-268, MCF-7, A549, HepG-2 | 30.44 - 61.92 | Not specified | |

| Compound 20 | HL-60 | 0.26 (GI50) | EGFR and HER2 inhibition | [3] |

| Compound 16 | Not specified | 0.2 (EGFR), 0.13 (HER2) | EGFR and HER2 inhibition | [3] |

| Compound 9 | Not specified | 2.97 (COX-2) | COX-2 inhibition | [3] |

| Compound 17 | SH-SY5Y, Kelly, MDA-MB-231, MCF-7 | Micromolar potency | G1 cell cycle arrest | |

| Compound 22 | Neuroblastoma cells | Micromolar potency | G1 cell cycle arrest, p27kip1 upregulation |

Table 2: Antibacterial Activity of Phenylhydrazone Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| 5h | Methicillin-resistant Staphylococcus aureus (MRSA) | 7.81 | Not specified | [1] |

| Isatin-phenylhydrazone derivatives | Bacillus subtilis | 100 (for compound 40) | DNA gyrase inhibition | [1] |

| Psoralen derivatives (119, 120) | Staphylococcus aureus ATCC 14775 | 0.39 | DNA gyrase inhibition | [1] |

| MRSA ATCC 33591 | 0.78 | DNA gyrase inhibition | [1] | |

| 3k | Staphylococcus aureus DNA gyrase | 0.15 (IC50) | DNA gyrase inhibition | [2] |

| Bacillus subtilis DNA gyrase | 0.25 (IC50) | DNA gyrase inhibition | [2] | |

| 6e | Escherichia coli | 0.0113 (µmol/mL) | DNA gyrase and Lanosterol 14-α demethylase inhibition | [3] |

| CSB-18 | Staphylococcus aureus | Not specified (25 mm inhibition zone) | Not specified | |

| PYO12 | Staphylococcus aureus | 1 | Cell wall synthesis inhibition (Lipid II binding) | [4] |

| 9m | Staphylococcus aureus | 0.5 | Not specified | [5] |

| Escherichia coli | 1 | Not specified | [5] |

Table 3: Antifungal Activity of Phenylhydrazone Derivatives

| Compound ID | Fungal Strain | EC50 (mg/L or µg/mL) | Mechanism of Action | Reference |

| 5H1 | Rhizoctonia solani | 1.91 mg/L | Not specified | |

| 6f | Rhizoctonia solani | 1.20 µg/mL | Not specified | |

| Magnaporthe oryzae | 1.85 µg/mL | Not specified | ||

| 5p | Rhizoctonia solani | 0.18 µg/mL | Not specified | [6] |

| Sclerotinia sclerotiorum | 2.28 µg/mL | Not specified | [6] | |

| Fusarium graminearum | 1.01 µg/mL | Not specified | [6] | |

| Phytophthora capsici | 1.85 µg/mL | Not specified | [6] | |

| A11 | Candida albicans SC5314 | 1.9 µg/mL (MIC80) | Not specified | |

| 6e | Candida albicans | 0.0113 (µmol/mL) | DNA gyrase and Lanosterol 14-α demethylase inhibition | [3] |

Experimental Protocols

Protocol 1: General Synthesis of Phenylhydrazone Derivatives

This protocol describes a general method for the synthesis of phenylhydrazone derivatives via the condensation of a substituted phenylhydrazine with a carbonyl compound (aldehyde or ketone).

Materials:

-

Substituted phenylhydrazine

-

Aldehyde or ketone

-

Anhydrous ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of the substituted phenylhydrazine and the corresponding aldehyde or ketone in anhydrous ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux (typically 65-80 °C) with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-10 hours), allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

Wash the collected solid with cold ethanol or another suitable solvent to remove unreacted starting materials.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the pure phenylhydrazone derivative.

-

Dry the purified product in a desiccator.

-

Characterize the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of phenylhydrazone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenylhydrazone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the phenylhydrazone derivatives in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of phenylhydrazone derivatives against bacterial strains using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Phenylhydrazone derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37 °C)

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of the phenylhydrazone derivatives in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

-

Add 100 µL of the standardized bacterial suspension to each well containing the test compounds.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Also, include a standard antibiotic as a reference.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

-

To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from the wells showing no visible growth onto Mueller-Hinton Agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 4: In Vitro Antifungal Activity Assessment (Mycelium Growth Rate Method)

This protocol details the evaluation of the antifungal activity of phenylhydrazone derivatives against phytopathogenic fungi by measuring the inhibition of mycelial growth.

Materials:

-

Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)

-

Potato Dextrose Agar (PDA) medium

-

Phenylhydrazone derivatives (dissolved in a suitable solvent like DMSO or acetone)

-

Standard fungicide (e.g., Carbendazim)

-

Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (25-28 °C)

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

While the PDA is still molten (around 45-50 °C), add the phenylhydrazone derivatives to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer.

-

Place the mycelial disc at the center of the PDA plates containing the test compounds.

-

Include a control plate with the solvent used to dissolve the compounds and a plate with a standard fungicide.

-

Incubate the plates at the optimal growth temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

-

Determine the EC50 value (the concentration of the compound that inhibits 50% of mycelial growth).

Mandatory Visualization

Anticancer Mechanism of Action

Phenylhydrazone derivatives can induce anticancer effects through multiple signaling pathways, primarily by inhibiting key enzymes involved in cell proliferation and survival, and by inducing cell cycle arrest and apoptosis.

Caption: Anticancer mechanisms of phenylhydrazone derivatives.

Antibacterial Mechanism of Action

A primary antibacterial mechanism of certain phenylhydrazone derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. Some derivatives may also interfere with cell wall synthesis.

Caption: Antibacterial mechanisms of phenylhydrazone derivatives.

Antifungal Mechanism of Action

The antifungal activity of some phenylhydrazone derivatives is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme lanosterol 14-α demethylase.

Caption: Antifungal mechanism of phenylhydrazone derivatives.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram illustrates the general workflow from the synthesis of phenylhydrazone derivatives to their biological evaluation.

Caption: General experimental workflow.

References

- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application of 3-Chloro-2-fluorophenylhydrazine hydrochloride in Agrochemical Research: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted phenylhydrazine derivative that serves as a key building block in the synthesis of various heterocyclic compounds. In agrochemical research, phenylhydrazines are crucial precursors for the development of a wide range of pesticides, including insecticides, fungicides, and herbicides. The specific substitutions on the phenyl ring, in this case, chlorine and fluorine, can significantly influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This document provides a general overview of the potential applications and synthetic methodologies involving this compound in the context of agrochemical discovery.

Potential Applications in Agrochemical Synthesis

Based on the known reactivity of phenylhydrazines and the structural features of many modern pesticides, this compound is a promising intermediate for the synthesis of:

-

Pyrazole Carboxamide Insecticides: This class of insecticides often targets the ryanodine receptor in insects, leading to uncontrolled calcium release and paralysis. The N-phenylpyrazole scaffold is a common feature of these molecules.

-

Pyrazole-based Fungicides: Many fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), incorporate a pyrazole ring. The substituents on the phenyl ring can modulate the binding affinity to the target enzyme and the spectrum of controlled pathogens.

-

Herbicidal Compounds: Certain pyrazole derivatives have shown herbicidal activity by inhibiting various plant-specific enzymes.

General Experimental Protocols

The following protocols describe the general synthetic steps for the utilization of this compound in the synthesis of pyrazole-based agrochemical scaffolds. These are generalized procedures and would require optimization for specific target molecules.

Protocol 1: Synthesis of a Substituted Pyrazole Intermediate

This protocol outlines the Knorr pyrazole synthesis, a common method for forming the pyrazole ring.

Materials:

-

This compound

-

A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

-

Glacial acetic acid or another suitable acidic catalyst

-

Ethanol or other appropriate solvent

-

Sodium bicarbonate or other base for neutralization

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Neutralization of the Hydrochloride Salt: In a round-bottom flask, dissolve this compound in water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the free hydrazine base precipitates or dissolves.

-

Extraction of the Free Base (Optional but recommended): Extract the aqueous solution with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the 3-Chloro-2-fluorophenylhydrazine free base.

-

Condensation Reaction: In a separate flask, dissolve the 3-Chloro-2-fluorophenylhydrazine (from step 2) and an equimolar amount of the 1,3-dicarbonyl compound in ethanol.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Quantitative Data (Hypothetical Example):

The following table presents hypothetical yield data for the synthesis of a pyrazole intermediate to illustrate how such data would be presented.

| Reactant A (Hydrazine) | Reactant B (Dicarbonyl) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 3-Chloro-2-fluorophenylhydrazine | Ethyl acetoacetate | Acetic Acid | Ethanol | 4 | 85 |